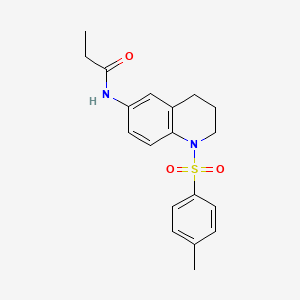
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide” is a chemical compound with a unique structure. It’s related to 1-Tosyl-1,2,3,4-tetrahydroquinoline, which is a solid compound .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide” is complex. It’s related to 1-Tosyl-1,2,3,4-tetrahydroquinoline, which has the empirical formula C16H17NO2S and a molecular weight of 287.38 .Applications De Recherche Scientifique
Anticancer Properties
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide: and its derivatives have been studied for their cytotoxic effects against cancer cell lines. Notably, these compounds displayed significant cytotoxicity against MOLT-3 cell lines, with the o-hydroxy derivative being particularly potent. The lowest IC50 value (1.23 μM) was observed for MOLT-3 cells . Further exploration of these tetrahydroquinoline derivatives as potential lead pharmacophores is warranted.
Antiproliferative Activity
In vitro evaluations revealed that synthesized compounds exhibit antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . These findings suggest their potential as novel anti-cancer agents.
Isoquinoline Scaffold
Isoquinoline derivatives, including this compound, are essential heterocyclic scaffolds found in natural sources. They have demonstrated diverse pharmacological properties, such as anticancer, antimicrobial, antimalarial, and anti-HIV activities. The presence of the sulfonamide moiety further enhances their biological relevance .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the physicochemical properties influencing cytotoxicity. Descriptors like total symmetry index (Gu), 3D-MoRSE, and 3D Petitjean index (PJI3) were crucial in predicting observed cytotoxicities. For instance, the most potent cytotoxic compound had the highest Gu value, while inactive analogs had lower Gu values .
Potential Ligands
These tetrahydroquinoline derivatives have also been explored as potential ligands for various receptors, including the delta opioid receptor. Their structural features make them interesting candidates for further investigation .
Other Applications
While the primary focus has been on cancer-related research, it’s worth noting that similar scaffolds have been investigated in other contexts, such as matrix metalloproteinase inhibition, carbonic anhydrase inhibition, and bradykinin-1 antagonism .
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)25(23,24)17-9-6-14(2)7-10-17/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXDAPTTCCJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2459755.png)
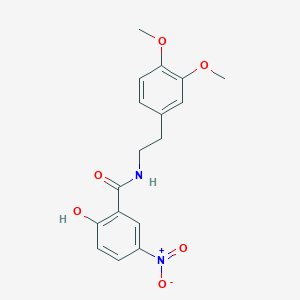
![8-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2459757.png)

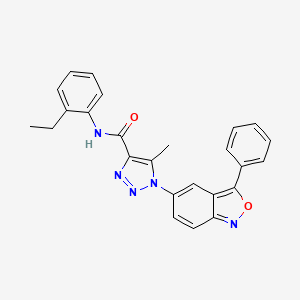
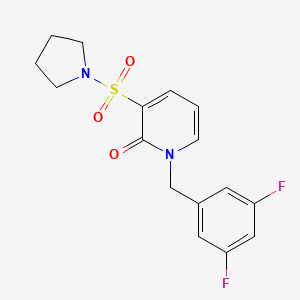
![2-Oxabicyclo[2.2.2]octane-1-methanol](/img/structure/B2459763.png)
![N-cyclopropyl-1-[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2459765.png)
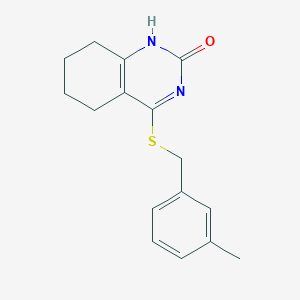
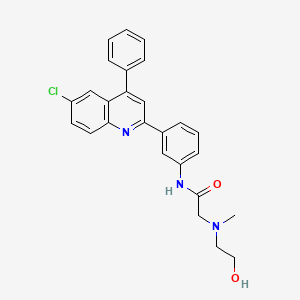
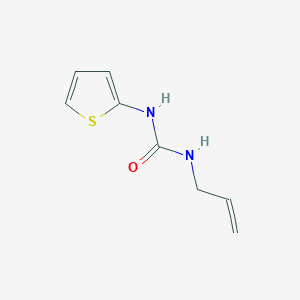
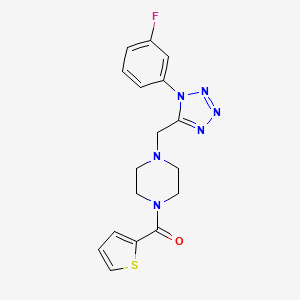

![1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459778.png)